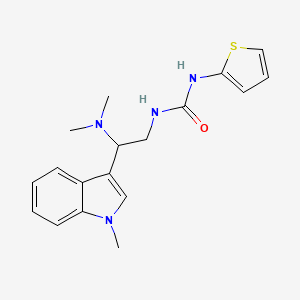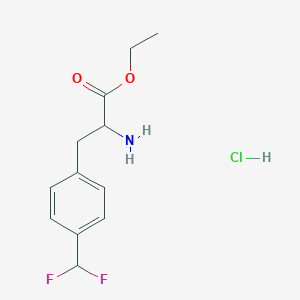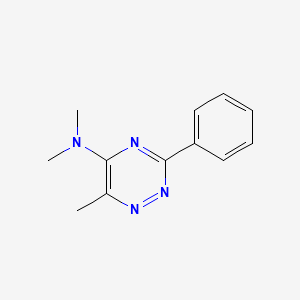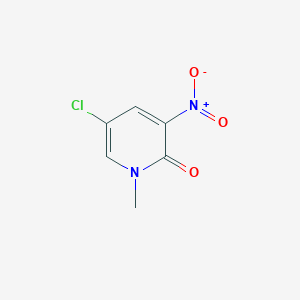![molecular formula C21H17ClN2O4 B2729177 Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate CAS No. 865660-46-4](/img/structure/B2729177.png)
Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate” is a chemical compound with the molecular formula C21H17ClN2O4 . It is also known by its CAS number: 865660-46-4 .
Physical And Chemical Properties Analysis
This compound has a molar mass of 396.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .科学的研究の応用
Hemoglobin Oxygen Affinity Modulation
Studies have shown that certain compounds structurally related to "Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate" can act as allosteric effectors of hemoglobin. These compounds have the ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas that benefit from modulated oxygen delivery, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Corrosion Inhibition
Amine derivative compounds, which share functional groups with the chemical of interest, have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These studies reveal the potential of such compounds in protecting industrial materials from corrosion, highlighting their significance in materials science and engineering (Boughoues et al., 2020).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds bearing structural or functional similarity to "this compound" has provided insights into their chemical properties and potential applications. These compounds have been explored for their roles in creating novel materials, demonstrating the versatility of such chemical structures in synthetic chemistry (Gabriele et al., 2006).
Biological Interactions and DNA Adduct Formation
The interaction of structurally related compounds with DNA has been a subject of toxicological and pharmacological studies. For example, the formation of DNA adducts by 4,4'-methylenebis(2-chloroaniline) has been investigated, offering insights into the mechanisms of action of potential carcinogens and their metabolic pathways (Segerbäck & Kadlubar, 1992).
Fluorescent and Colorimetric Probes
The development of fluorescent and colorimetric probes based on derivatives of benzothiazole and related structures has been explored for pH sensing and intracellular imaging. These studies illustrate the potential of such compounds in bioimaging and sensing applications, where their high solubility in water and sensitive response to pH changes are particularly valuable (Diana et al., 2020).
Safety and Hazards
While specific safety and hazard information for this compound wasn’t available in the sources I found, it’s important to handle all chemical compounds with care. Proper safety equipment such as gloves and eye protection should be used, and SDS (Safety Data Sheets) should be consulted when available .
特性
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)carbamoylamino]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-20(25)18-4-2-3-5-19(18)28-17-12-10-16(11-13-17)24-21(26)23-15-8-6-14(22)7-9-15/h2-13H,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFGRETSFVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)


![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
